(5-Bromo-3-chloropyridin-2-yl)(4,4-difluoropiperidin-1-yl)methanone
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Overview
Description
(5-Bromo-3-chloropyridin-2-yl)(4,4-difluoropiperidin-1-yl)methanone: is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, and a piperidine ring substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-chloropyridin-2-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms to the pyridine ring.
Formation of Piperidine Ring: Synthesis of the piperidine ring with fluorine substitutions.
Coupling Reaction: Coupling the halogenated pyridine with the fluorinated piperidine under specific conditions, often involving catalysts and solvents.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Processing: Using large reactors to carry out the halogenation and coupling reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Formation of new compounds with different substituents.
Oxidation Products: Formation of oxidized derivatives.
Reduction Products: Formation of reduced derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of probes for biological studies.
Industry:
Materials Science:
Agrochemicals: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-3-chloropyridin-2-yl)(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of halogen and fluorine atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
- (5-Bromo-3-chloropyridin-2-yl)(4-fluoropiperidin-1-yl)methanone
- (5-Bromo-3-chloropyridin-2-yl)(4,4-difluoropiperidin-1-yl)ethanone
- (5-Bromo-3-chloropyridin-2-yl)(4,4-difluoropiperidin-1-yl)propanone
Uniqueness:
- Substitution Pattern : The specific substitution pattern of bromine, chlorine, and fluorine atoms makes it unique.
- Chemical Properties : The combination of these substituents imparts distinct chemical properties, such as reactivity and stability.
Properties
IUPAC Name |
(5-bromo-3-chloropyridin-2-yl)-(4,4-difluoropiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClF2N2O/c12-7-5-8(13)9(16-6-7)10(18)17-3-1-11(14,15)2-4-17/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYKPBWDTBWSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClF2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.56 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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